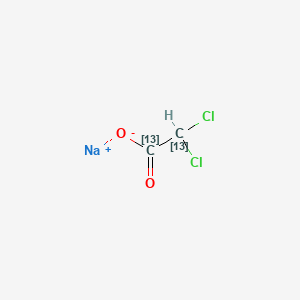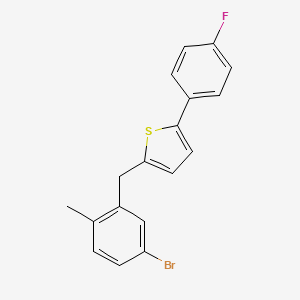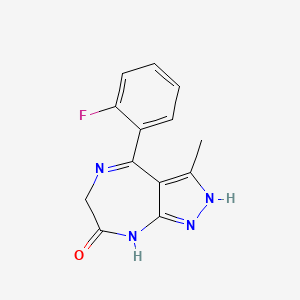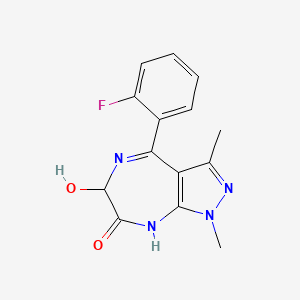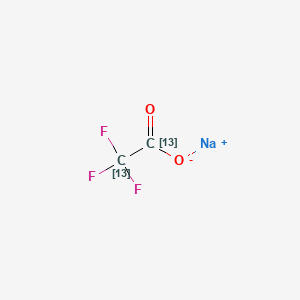
Iloperidone Dimer Impurity
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iloperidone Dimer Impurity is a chemical compound that arises as an impurity during the synthesis of Iloperidone, an atypical antipsychotic agent used primarily for the treatment of schizophrenia. The molecular formula of this compound is C36H39FN4O5, and it has a molecular weight of 626.72 . This impurity is significant in the pharmaceutical industry as it can affect the purity, efficacy, and safety of the final drug product.
生化分析
Biochemical Properties
It’s parent compound, Iloperidone, exhibits high affinity towards dopamine D2 receptors, serotonin 5-HT2A receptors, and α1-adrenergic receptors
Cellular Effects
Iloperidone, the parent compound, has been shown to inhibit growth and enhance apoptosis in glioblastoma cells
Molecular Mechanism
Iloperidone, the parent compound, is believed to exert its effects through antagonism at the dopamine D2 and 5-HT2A receptors
Metabolic Pathways
Iloperidone, the parent compound, is mainly metabolized in the liver through three major biotransformation pathways: carbonyl reduction, CYP2D6-mediated hydroxylation, and CYP3A4-mediated O-demethylation
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Iloperidone involves the condensation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone in the presence of potassium carbonate in a polar aprotic solvent like dimethylformamide . During this process, the formation of Iloperidone Dimer Impurity can occur due to side reactions.
Industrial Production Methods: In industrial settings, the production of Iloperidone aims to minimize the formation of impurities, including the dimer impurity. This is achieved through optimized reaction conditions, purification steps, and stringent quality control measures to ensure the final product meets regulatory standards .
化学反应分析
Types of Reactions: Iloperidone Dimer Impurity can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
科学研究应用
Iloperidone Dimer Impurity has several scientific research applications, including:
Chemistry: It is used as a reference standard in the analysis and characterization of pharmaceutical impurities.
Biology: It helps in understanding the metabolic pathways and degradation products of Iloperidone.
Medicine: It is studied for its potential effects on the efficacy and safety of Iloperidone as a therapeutic agent.
Industry: It is used in quality control processes to ensure the purity and safety of pharmaceutical products.
作用机制
it is believed that, like Iloperidone, it may interact with various receptors in the body, including dopamine D2 and serotonin 5-HT2A receptors . These interactions can influence the pharmacological profile of the drug and its impurities.
相似化合物的比较
Iloperidone: The parent compound used for the treatment of schizophrenia.
Hydroxy Iloperidone: An impurity formed during the synthesis of Iloperidone.
Desfluoro Iloperidone: Another impurity that lacks the fluorine atom present in Iloperidone.
Uniqueness: Iloperidone Dimer Impurity is unique due to its dimeric structure, which distinguishes it from other impurities and the parent compound. This structural difference can influence its chemical properties, reactivity, and potential impact on the final drug product .
属性
CAS 编号 |
1375651-23-2 |
|---|---|
分子式 |
C36H39FN4O5 |
分子量 |
626.729 |
IUPAC 名称 |
1-[4-[3-[4-[6-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-1,2-benzoxazol-3-yl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone |
InChI |
InChI=1S/C36H39FN4O5/c1-23(42)26-4-9-31(34(20-26)43-2)44-19-3-14-40-15-10-24(11-16-40)35-30-8-6-28(22-33(30)46-39-35)41-17-12-25(13-18-41)36-29-7-5-27(37)21-32(29)45-38-36/h4-9,20-22,24-25H,3,10-19H2,1-2H3 |
InChI 键 |
RUNPLXZHXLMWFP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)N5CCC(CC5)C6=NOC7=C6C=CC(=C7)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


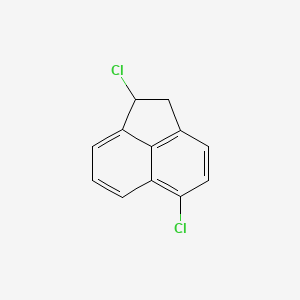
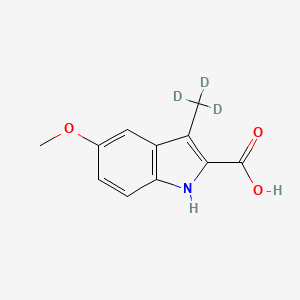
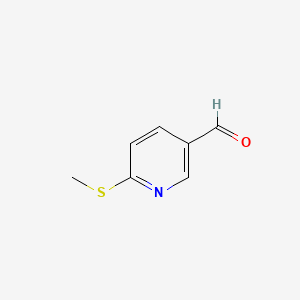
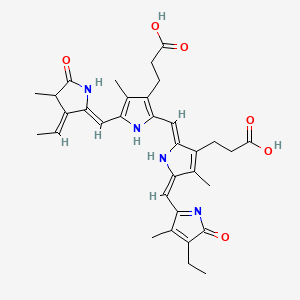
![6-[4'-N-(biotinylaminopropyl-NHCOCH2-PEG2-acetyl)-aminophenyl]-hexane-2,4-dione](/img/structure/B586794.png)
